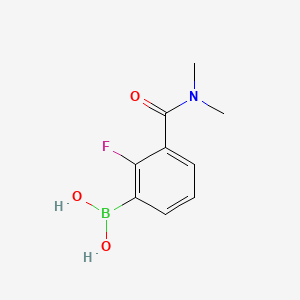
2-フルオロ-3-(N,N-ジメチルアミノカルボニル)フェニルボロン酸
概要
説明
. This compound is known for its unique chemical structure, which includes a boronic acid group, a fluorine atom, and a dimethylaminocarbonyl group attached to a phenyl ring.
科学的研究の応用
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is investigated for its potential as a probe in biological systems due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid interacts with a palladium catalyst and a halide or triflate . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide or triflate. In transmetalation, the boronic acid transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in which 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is involved. This reaction is widely used in organic synthesis to form carbon-carbon bonds . The downstream effects include the formation of various organic compounds, including alkenes, styrenes, or biaryl compounds .
Result of Action
The result of the action of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is the formation of new carbon-carbon bonds. This is a fundamental process in organic synthesis and is crucial for the creation of a wide range of organic compounds .
Action Environment
The efficacy and stability of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a base, the choice of solvent, and the temperature . The compound is reported to be stable at room temperature .
生化学分析
Biochemical Properties
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions is primarily based on the formation of reversible covalent bonds between the boronic acid group and the active site serine residues of the enzymes .
Cellular Effects
The effects of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways, ultimately impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound exhibits selective inhibition of target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing harm to the organism .
Metabolic Pathways
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels. For example, inhibition of glycolytic enzymes by this compound can result in altered glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is critical for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. In these compartments, it interacts with target enzymes and regulatory proteins, modulating their activity and influencing cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid typically involves the reaction of 2-fluoro-3-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal, followed by reduction and subsequent borylation . The reaction conditions often include the use of palladium catalysts and base, such as potassium carbonate, under an inert atmosphere to facilitate the borylation process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and reducing agents like sodium borohydride. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic esters, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the fluorine and dimethylaminocarbonyl groups, making it less reactive in certain applications.
2-Fluorophenylboronic acid: Similar structure but lacks the dimethylaminocarbonyl group, affecting its chemical properties.
3-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Similar structure but lacks the fluorine atom, influencing its reactivity and specificity.
Uniqueness
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the dimethylaminocarbonyl group, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
[3-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJWWRWLFPUVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


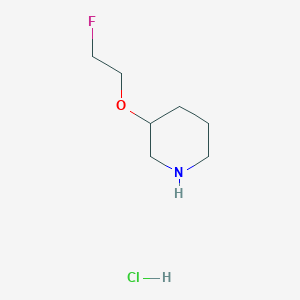
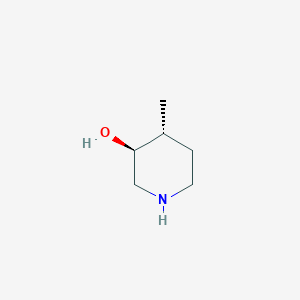
![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)
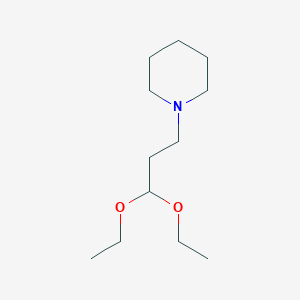

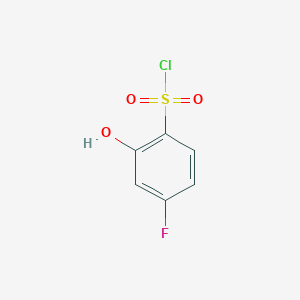
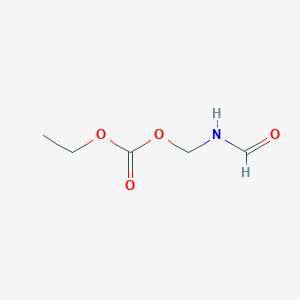
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)


![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
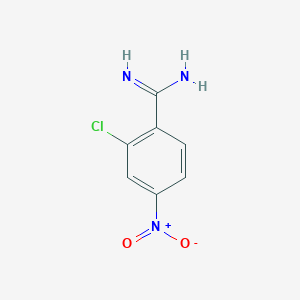
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
